1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Brand Name: Vulcanchem
CAS No.: 176978-81-7
VCID: VC21266989
InChI: InChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22)
SMILES: CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O
Molecular Formula: C15H15NO6S2
Molecular Weight: 369.4 g/mol

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid

CAS No.: 176978-81-7

Cat. No.: VC21266989

Molecular Formula: C15H15NO6S2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid - 176978-81-7

Specification

CAS No. 176978-81-7
Molecular Formula C15H15NO6S2
Molecular Weight 369.4 g/mol
IUPAC Name 1,1,2-trimethylbenzo[e]indole-6,8-disulfonic acid
Standard InChI InChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22)
Standard InChI Key FNEUQIFLYGCFMY-UHFFFAOYSA-N
SMILES CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O
Canonical SMILES CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O

Introduction

Chemical Structure and Identification

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid belongs to the family of indole derivatives, specifically the benzo[e]indoles, which feature an additional benzene ring fused to the indole core. The compound's structure is characterized by three methyl groups at positions 1 (two methyl groups) and 2, along with two sulfonic acid groups at positions 6 and 8 of the benzo[e]indole skeleton.

Chemical Identifiers and Properties

The compound is uniquely identified through various chemical identifiers as outlined in the table below:

PropertyValue
Chemical Name1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Molecular FormulaC₁₅H₁₅NO₆S₂
CAS Registry Number176978-81-7
Molecular Weight369.41300 g/mol
Exact Mass369.03400
PSA (Polar Surface Area)137.86000
LogP4.31400

This compound's chemical structure combines the aromatic properties of the benzo[e]indole scaffold with the acidity and water solubility conferred by the two sulfonic acid groups . These distinctive structural features contribute to its unique chemical behavior and potential applications in various chemical processes.

Synonyms and Alternative Nomenclature

The compound is also known by its systematic name 1H-Benz[e]indole-6,8-disulfonic acid,1,1,2-trimethyl, which follows the IUPAC naming conventions for heterocyclic compounds . The presence of multiple naming conventions reflects the complex nature of heterocyclic chemistry nomenclature, particularly for multi-substituted compounds with fused ring systems.

Physical and Chemical Properties

The physical and chemical properties of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid are primarily determined by its molecular structure, particularly the presence of the two sulfonic acid groups and the hydrophobic indole core.

Physical PropertyValue/Description
Physical StateLikely a crystalline solid (typical for sulfonic acids)
ColorNot specified in available sources
SolubilityLikely soluble in water due to sulfonic acid groups
Melting PointNot available in the search results
Boiling PointNot available in the search results
DensityNot available in the search results
Flash PointNot available in the search results

The presence of two sulfonic acid groups in the molecule significantly enhances its water solubility compared to the parent benzo[e]indole structure. This increased hydrophilicity makes it potentially useful in applications requiring water-soluble reagents or intermediates.

Chemical Reactivity

The chemical reactivity of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is characterized by several key features:

  • The sulfonic acid groups (–SO₃H) exhibit strong acidic properties and can participate in acid-base reactions, forming salts with appropriate bases.

  • The nitrogen atom in the indole ring system can potentially act as a weak base or nucleophile in certain chemical reactions.

  • The aromatic system can undergo various electrophilic substitution reactions, although the presence of sulfonic acid groups would direct the position of such substitutions.

  • The methyl groups, particularly those at position 1, can participate in condensation reactions under appropriate conditions.

Synthesis and Production Methods

The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid typically involves multiple steps, beginning with the preparation of the benzo[e]indole core followed by strategic sulfonation reactions.

Related Synthetic Methodologies

Insights into potential synthetic methods can be gleaned from related compounds. For instance, the Vilsmeier-Haack reaction has been employed in the functionalization of 1,1,2-trimethyl-1H-benzo[e]indole to create reaction centers for further derivatization . In specific research, 1,1,2-trimethyl-1H-benzo[e]indole was treated with POCl₃ to produce 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene) malonaldehyde, which contains two aldehyde groups that serve as reaction centers for subsequent modifications .

This approach demonstrates the versatility of the benzo[e]indole scaffold for chemical modifications, suggesting that similar strategies could be employed in the synthesis of the disulfonic acid derivative.

Applications and Uses

Intermediate in Chemical Synthesis

The compound likely serves as an important intermediate in the synthesis of more complex molecules, particularly those requiring water-soluble precursors. The disulfonic acid functionality provides:

  • Enhanced water solubility

  • Acidic properties useful in certain reactions

  • Sites for further functionalization through the sulfonic acid groups

Related Compounds and Comparative Analysis

Understanding the properties and applications of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid can be enhanced by examining related compounds with similar structural features.

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid

This related compound differs from the target molecule by having a single sulfonic acid group at position 7 rather than two groups at positions 6 and 8. Key properties include:

PropertyValue
CAS Number113995-55-4
Molecular FormulaC₁₅H₁₅NO₃S
Molecular Weight289.4 g/mol
XLogP3-AA2.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

The mono-sulfonated derivative shows different physicochemical properties compared to the disulfonic acid, particularly in terms of water solubility and acidity . The presence of only one sulfonic acid group would result in lower water solubility compared to the disulfonic acid derivative.

1,1,2-Trimethyl-1H-benzo[e]indole (Parent Compound)

The parent compound without sulfonic acid groups represents the core structure from which the disulfonic acid is derived:

PropertyInformation
CAS Number41532-84-7
Purity>98.0%(T)(HPLC)
Alternative Names2,3,3-Trimethyl-4,5-benzo-3H-indole; 1,1,2-Trimethylnaphtho[1,2-d]pyrrole

This compound is commercially available in various quantities and purities . As noted in research literature, it serves as a versatile starting material for the synthesis of more complex derivatives due to its ability to undergo various functionalization reactions .

Recent Research and Developments

Research on 1,1,2-Trimethyl-1H-benzo[e]indole and its derivatives has focused on exploring their potential as intermediates for synthesizing compounds with biological activity.

Bioactive Derivatives

Recent research has investigated the coupling of 1,1,2-trimethyl-1H-benzo[e]indole with monosaccharide amines to produce new bioactive compounds . This approach involves:

  • Functionalization of 1,1,2-trimethyl-1H-benzo[e]indole using the Vilsmeier-Haack reaction to create reaction centers

  • Coupling the functionalized intermediate with amino sugars (2-deoxy-2-amino-d-glucose and 6-deoxy-6-amino-d-glucose)

  • Formation of both mono-substituted and di-substituted derivatives

The resulting compounds demonstrated promising antibacterial and antifungal activities. The di-substituted derivatives, in particular, showed enhanced bioactivity and improved water solubility due to the presence of the sugar moieties .

Synthetic Methodology Innovations

The development of efficient synthetic methods for the preparation and functionalization of benzo[e]indole derivatives continues to be an active area of research. These methodologies could potentially be applied to the synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid and related compounds with precisely controlled substitution patterns.

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